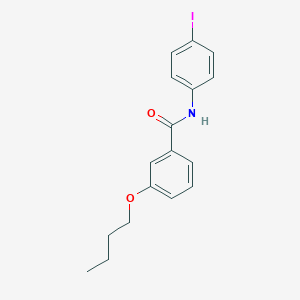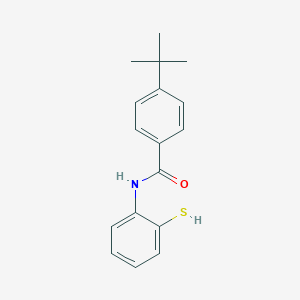![molecular formula C23H21N5O3S B399698 N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B399698.png)
N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a benzotriazole moiety, and a carbamothioyl linkage, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Introduction of Methoxyphenyl Group: The benzotriazole intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to introduce the methoxyphenyl group.
Formation of Carbamothioyl Linkage: The resulting compound is further reacted with thiocarbamoyl chloride to form the carbamothioyl linkage.
Final Coupling: The final step involves coupling the intermediate with 2-methoxy-3-methylbenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzotriazole moiety, in particular, is known for its ability to interact with metal ions and proteins, potentially influencing various biochemical processes.
相似化合物的比较
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea stands out due to its unique combination of functional groups. The presence of both methoxy and benzotriazole moieties, along with the carbamothioyl linkage, provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H21N5O3S |
|---|---|
分子量 |
447.5g/mol |
IUPAC 名称 |
2-methoxy-N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H21N5O3S/c1-14-5-4-6-18(21(14)31-3)22(29)25-23(32)24-15-7-12-19-20(13-15)27-28(26-19)16-8-10-17(30-2)11-9-16/h4-13H,1-3H3,(H2,24,25,29,32) |
InChI 键 |
UKCRXVAOPKOFQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)OC |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


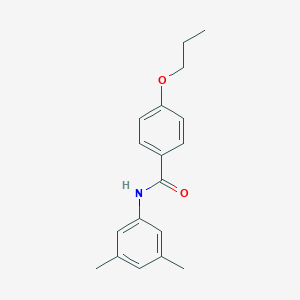
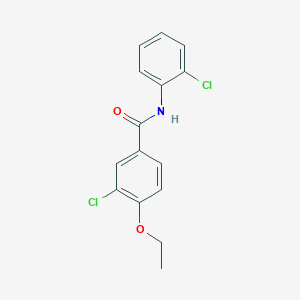
![N-[(2,4-dimethylphenoxy)acetyl]-N'-(2-hydroxy-3,5-dimethylphenyl)thiourea](/img/structure/B399618.png)
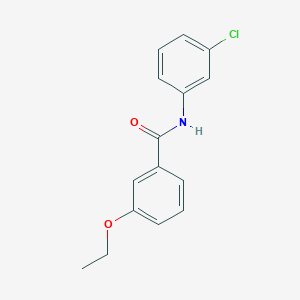
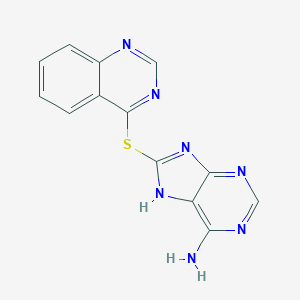
![2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B399623.png)
![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B399627.png)
![N-{[4-(propanoylamino)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B399630.png)
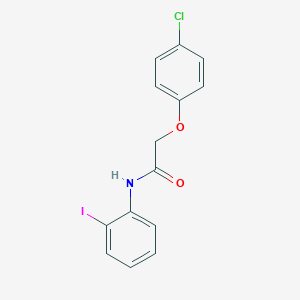
![N-[(4-iodo-2-methylphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B399633.png)
![3-chloro-4-methyl-N-[(2-methyl-1,3-dioxo-2,3,3a,7a-tetrahydro-1H-isoindol-5-yl)carbamothioyl]benzamide](/img/structure/B399634.png)

